molecular formula C14H22ClNO B12743546 3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride CAS No. 88364-10-7

3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride

Cat. No.: B12743546
CAS No.: 88364-10-7
M. Wt: 255.78 g/mol
InChI Key: BHDJJRULPJFRBF-UHFFFAOYSA-N
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Description

3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring and a pentalenone core, making it a unique molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Attachment of the Pyrrolidine Ring to the Pentalenone Core: This step involves the formation of a carbon-nitrogen bond between the pyrrolidine ring and the pentalenone core. This can be achieved through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Structurally similar due to the presence of a pyrrolidine ring.

    Pyrrolidine: A simpler compound with a pyrrolidine ring, used as a building block in organic synthesis.

    Pyrrolidinone: Contains a pyrrolidine ring with a ketone group, used in pharmaceuticals.

Uniqueness

3-Methyl-2-((1-pyrrolidinyl)methyl)-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pentalenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88364-10-7

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

3-methyl-2-(pyrrolidin-1-ylmethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-10-11-5-4-6-12(11)14(16)13(10)9-15-7-2-3-8-15;/h10,13H,2-9H2,1H3;1H

InChI Key

BHDJJRULPJFRBF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=C1CCC2)CN3CCCC3.Cl

Origin of Product

United States

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